L-Citrulline is classified as a non-protein amino acid due to its role in metabolic processes rather than as a building block for protein synthesis. It is categorized under the group of ureido compounds due to its structural characteristics.
L-Citrulline can be synthesized through various methods, including:
The production processes often involve steps such as fermentation, crystallization, and purification to achieve desired purity levels. For instance, one patented process outlines a series of steps including centrifugation, heating with activated carbon for decolorization, and crystallization using ethanol .
L-Citrulline has a unique molecular structure characterized by its ureido group. Its structural formula can be represented as follows:
L-Citrulline participates in several biochemical reactions:
The enzymatic pathways involving L-citrulline are complex and involve multiple steps requiring various cofactors and enzymes that facilitate its conversion into other metabolites.
L-Citrulline enhances nitric oxide bioavailability through its conversion to L-arginine, which subsequently serves as a substrate for nitric oxide synthase enzymes. This process leads to vasodilation and improved blood flow.
Studies have shown that oral supplementation with L-citrulline significantly increases plasma levels of L-arginine and nitric oxide, contributing to enhanced exercise performance and recovery .
Additionally, research indicates potential therapeutic benefits in conditions associated with impaired nitric oxide production such as cardiovascular diseases and erectile dysfunction . Studies have demonstrated that supplementation can lead to improved muscle efficiency and reduced muscle soreness post-exercise .
The molecular architecture of L-citrulline (ureido-13C; 3,3,4-d3) incorporates strategic isotopic enrichment at two distinct sites: the ureido carbon atom (positionally equivalent to the carbonyl carbon) bears a 13C label, while three deuterium atoms (D) replace hydrogen atoms at the 3,3,4 positions of the aliphatic side chain. This dual-labeling approach yields a molecular formula of C5*CD3H10N3O3 (MW = 179.2 g/mol) and is designated by CAS number 2483824-62-8 [6] [10]. Synthetic routes typically employ precursor-directed biosynthesis or chemical synthesis using 13C-labeled cyanate/isocyanate reagents combined with deuterated ornithine analogs to achieve high isotopic enrichment (>98% 13C; >98% D) and chemical purity (>98%) [6] [10]. The molecular design strategically preserves the compound's native biochemical reactivity while introducing measurable mass differences essential for detection.
The distinct mass signature introduced by this labeling pattern enables unambiguous tracking of the ureido group's fate in metabolic studies. Mass spectrometry analysis reveals characteristic fragmentation patterns: the base fragment ion at m/z 99 in unlabeled citrulline shifts to m/z 102 in the dual-labeled isotopologue due to the combined mass increase from 13C (1 Da) and three deuterium atoms (3 Da). Crucially, this fragment contains the ureido carbonyl group, allowing specific tracking of this moiety through metabolic transformations [8]. The deuterium labels at positions 3,3,4 provide additional spectroscopic handles for nuclear magnetic resonance (NMR) tracking while minimizing kinetic isotope effects that could perturb metabolic rates compared to single deuterated analogs.
Table 1: Mass Spectral Signatures of L-Citrulline Isotopologues
Isotopologue | Molecular Formula | Base Fragment (m/z) | Mass Shift |
---|---|---|---|
Unlabeled | C6H13N3O3 | 99 | - |
Ureido-13C | *C5H13N3O3 | 100 | +1 Da |
3,3,4-d3 | C6D3H10N3O3 | 102 | +3 Da |
Ureido-13C; 3,3,4-d3 | *C5D3H10N3O3 | 103 | +4 Da |
This dual-labeled citrulline isotopologue serves as an indispensable tracer for quantifying flux through the urea cycle and the interconnected arginine recycling pathways. When administered in vivo or to cellular systems, the 13C label specifically tracks the fate of the ureido carbon through enzymatic transformations, while the deuterated aliphatic moiety provides information about the integrity of the carbon skeleton. The urea cycle converts toxic ammonia into urea, with citrulline acting as a key intermediate synthesized in mitochondria from ornithine and carbamoyl phosphate then transported to the cytosol [3]. Crucially, the isotopologue enables researchers to distinguish de novo citrulline synthesis from pre-existing pools and to quantify its metabolic destiny.
Studies using [15N]-guanidino-labeled arginine have demonstrated that approximately 1.2% of plasma arginine flux is directed toward nitric oxide (NO) synthesis, producing equimolar citrulline as a byproduct [1]. The citrulline (ureido-13C; 3,3,4-d3) isotopologue allows precise quantification of the "arginine-citrulline-arginine" recycling pathway operating in extrahepatic tissues. In this metabolic loop, citrulline produced by NO synthase (NOS) is reconverted to arginine via argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) in a pathway distinct from hepatic ureagenesis. Metabolic flux analysis using this tracer has revealed that approximately 11% of plasma arginine flux originates from citrulline conversion, with significant tissue-specific variations [1] [3]. The dual-label design is particularly powerful for distinguishing citrulline destined for ureagenesis versus arginine regeneration, as ureido group cleavage in the liver releases the 13C label as urea or CO2, while recycled arginine retains the isotopic signature.
Table 2: Metabolic Flux Quantification Using Citrulline (ureido-13C; 3,3,4-d3)
Metabolic Pathway | Isotopic Signature Tracked | Key Quantitative Findings |
---|---|---|
Urea Cycle Flux | Ureido-13C → Urea/CO2 | 15% of plasma arginine flux directed to urea formation [1] |
Arginine Recycling | Ureido-13C retention in arginine | 11% of plasma arginine flux originates from citrulline conversion [1] |
De novo Arginine Synthesis | Deuterium retention in ornithine/arginine | 9.2 ± 1.4 µmol·kg-1·hr-1 synthesis rate in healthy adults [1] |
Nitric Oxide Synthesis | Ureido-13C → NO metabolites | 0.96 ± 0.1 µmol·kg-1·hr-1 whole-body NO synthesis [1] |
The citrulline (ureido-13C; 3,3,4-d3) isotopologue provides critical insights into compartmentalized nitric oxide biosynthesis and the relationship between arginine transport, citrulline recycling, and NO output. Pioneering studies demonstrated that the ureido oxygen in NO-derived citrulline originates from molecular oxygen rather than water [8], establishing the stoichiometry of NOS catalysis. When applied to nitric oxide synthase (NOS) enzymatic assays, this isotopologue enables precise quantification of NOS activity through 13C-citrulline detection, circumventing analytical interference in direct NO measurement. This approach has been adapted for sensitive measurement of NOS activity in challenging biological matrices like peritoneal biopsies, where it detects both Ca2+-dependent and Ca2+-independent NOS isoforms with minimal interference from arginase activity or endogenous arginine pools [7].
In vascular smooth muscle cells (RASMCs), the isotopologue has revealed critical limitations in citrulline utilization for NO production. Despite the presence of argininosuccinate synthase (ASS) and lyase (ASL) required for citrulline-to-arginine conversion, L-citrulline transport occurs via a low-affinity, partially sodium-dependent system (Km = 1.6 ± 0.2 mM, Vmax = 5.9 ± 0.6 pmol·μg-1 protein·min-1) distinct from cationic amino acid transporters that mediate arginine uptake [4]. This transport limitation, combined with the relatively high Km of ASS for citrulline (approximately 600 μM), prevents extracellular citrulline from sustaining maximal NO production in cytokine-induced cells, even when ASS expression is upregulated alongside inducible NOS (iNOS). Tracer studies demonstrate that in L-arginine-deprived RASMCs expressing iNOS, physiological citrulline concentrations (<100 μM) support only submaximal NO synthesis despite intact recycling enzymes [4]. The deuterium label further enables researchers to distinguish whether observed citrulline arises from NOS activity or from other metabolic sources, providing unprecedented specificity in NO pathway analysis.
Table 3: Technical Applications in Nitric Oxide Research
Application | Analytical Approach | Key Findings |
---|---|---|
NOS Activity Assay | GC/MS detection of 13C-citrulline | Specific NOS measurement in peritoneal biopsies (0.5-2 mg tissue) [7] |
Citrulline Transport Kinetics | Uptake of dual-labeled isotopologue | Low-affinity transport (Km 1.6 mM) in vascular smooth muscle [4] |
Recycling Efficiency | 13C enrichment in arginine pool | Plasma arginine compartment provides 54% precursor for whole-body NO synthesis [1] |
Oxygen Origin Studies | 18O/13C correlation | Ureido oxygen in NO-derived citrulline derives from molecular oxygen [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7